molecular formula C25H21N B15443875 3-Ethyl-2,4,6-triphenylpyridine CAS No. 64292-70-2

3-Ethyl-2,4,6-triphenylpyridine

Cat. No.: B15443875
CAS No.: 64292-70-2
M. Wt: 335.4 g/mol
InChI Key: DDTZWTYRYQGSDL-UHFFFAOYSA-N
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Description

3-Ethyl-2,4,6-triphenylpyridine is an organic compound with the molecular formula C25H21N and a molecular weight of 335.44 g/mol . This compound is part of the triphenylpyridine family, a class of molecules known for their rigid, multi-aromatic structure which is of significant interest in material science and medicinal chemistry research . The specific structural motif of triphenylpyridines makes them potential candidates for the development of organic optoelectronic materials and as scaffolds in pharmaceutical research . While detailed pharmacological data for this specific ethyl derivative is limited in the public domain, pyridine derivatives, in general, are widely investigated for a range of activities, including as anticancer, antimicrobial, and anti-inflammatory agents . Researchers value this compound for its utility as a building block in synthetic chemistry and for exploring structure-activity relationships. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

64292-70-2

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

3-ethyl-2,4,6-triphenylpyridine

InChI

InChI=1S/C25H21N/c1-2-22-23(19-12-6-3-7-13-19)18-24(20-14-8-4-9-15-20)26-25(22)21-16-10-5-11-17-21/h3-18H,2H2,1H3

InChI Key

DDTZWTYRYQGSDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties/Applications References
3-Ethyl-2,4,6-triphenylpyridine 3-Ethyl, 2,4,6-triphenyl Not reported Not reported Hypothesized enhanced lipophilicity Inferred from [1,9]
4,6-Dimethyl-2,3,5-triphenylpyridine 4,6-Methyl, 2,3,5-triphenyl 124–125 91 High yield via Suzuki coupling
2,4,6-Triphenylpyridine 2,4,6-Triphenyl Not reported Not reported Precursor for optoelectronic materials
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Complex substitution pattern Not reported Not reported Pharmacological potential (e.g., antimicrobial)

Key Observations:

  • Electronic Effects : Phenyl groups at the 2,4,6-positions enhance π-conjugation, making such derivatives suitable for optoelectronic applications. The ethyl group may slightly alter electron density compared to methyl or methoxy groups .
  • Synthetic Accessibility : Suzuki-Miyaura cross-coupling is highly efficient for triphenylpyridine derivatives (e.g., 91% yield for 4,6-dimethyl-2,3,5-triphenylpyridine) . Ethyl-substituted variants may require modified conditions due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Ethyl-2,4,6-triphenylpyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A widely used approach involves multicomponent reactions, such as the Chichibabin pyridine synthesis, which combines aldehydes, ketones, and ammonia derivatives. For example, 2,4,6-triphenylpyridine derivatives are synthesized via cyclocondensation of aryl aldehydes and acetophenone derivatives in the presence of ammonium acetate . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and temperature (80–120°C). Catalytic systems like iodine or Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency. Yield improvements (from ~50% to >80%) are achievable by purifying intermediates (e.g., enaminones) before cyclization.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of 3-Ethyl-2,4,6-triphenylpyridine?

  • Methodological Answer :

  • FT-IR and Raman spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and confirm aromatic ring substitution patterns .
  • ¹H/¹³C NMR : Resolve ethyl and phenyl substituents. For example, the ethyl group’s methyl protons appear as a triplet (δ ~1.2 ppm), while aromatic protons show splitting patterns dependent on substitution symmetry .
  • X-ray crystallography : Resolves 3D molecular geometry, including dihedral angles between pyridine and phenyl rings, critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when analyzing 3-Ethyl-2,4,6-triphenylpyridine derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static solid-state structures. For example, NMR may indicate averaged signals for freely rotating phenyl groups, while X-ray reveals fixed conformations. To reconcile

  • Perform variable-temperature NMR to detect hindered rotation (e.g., coalescence temperatures).
  • Use DFT calculations to model energy barriers for rotation and predict NMR chemical shifts .
  • Validate with complementary techniques like NOESY (for spatial proximity in solution) .

Q. What strategies are employed to enhance the thermal stability of 3-Ethyl-2,4,6-triphenylpyridine in material science applications?

  • Methodological Answer : Thermal stability (assayed via TGA) correlates with molecular rigidity and intermolecular interactions. Strategies include:

  • Introducing electron-withdrawing substituents (e.g., nitro groups) to strengthen π-π stacking .
  • Co-crystallization with metals (e.g., Cu²⁺ complexes) to form coordination polymers, increasing decomposition temperatures by 50–100°C .
  • Hybridizing with thermally stable matrices (e.g., silica nanoparticles) via sol-gel methods .

Q. What computational methods are suitable for predicting the electronic properties of 3-Ethyl-2,4,6-triphenylpyridine, and how do they compare with experimental findings?

  • Methodological Answer :

  • *DFT (e.g., B3LYP/6-31G)**: Models HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, calculations predict electron-deficient pyridine cores and electron-rich phenyl rings, validated by UV-Vis (λₐᵦₛ ~270 nm) .
  • TD-DFT : Simulates absorption spectra and exciton binding energies, aligning with experimental fluorescence quenching in polar solvents .
  • Molecular Dynamics : Assesses solvent effects on conformation, corroborated by NMR relaxation times .

Q. How does the substitution pattern on the pyridine ring influence the cytotoxicity of 3-Ethyl-2,4,6-triphenylpyridine derivatives in cancer cell lines?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Phenyl substituents : Electron-donating groups (e.g., -OCH₃) at the 4-position enhance intercalation with DNA, increasing IC₅₀ values by 2–3 fold in MCF-7 cells .
  • Ethyl groups : Bulky substituents reduce membrane permeability but improve selectivity via hydrophobic interactions with kinase pockets (e.g., EGFR inhibition) .
  • Assay Design : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis and validate targets via Western blot (e.g., caspase-3 activation) .

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